molecular formula C10H11BrO2 B1282658 3-Bromo-5-isopropylbenzoic acid CAS No. 112930-39-9

3-Bromo-5-isopropylbenzoic acid

Cat. No. B1282658
M. Wt: 243.1 g/mol
InChI Key: SRTKNJYXJIAPIR-UHFFFAOYSA-N
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Description

The compound of interest, 3-Bromo-5-isopropylbenzoic acid, is a brominated aromatic carboxylic acid with an isopropyl group as a substituent. While the provided papers do not directly discuss this compound, they offer insights into the chemistry of structurally related brominated benzoic acids and their derivatives, which can be useful in understanding the properties and reactivity of 3-Bromo-5-isopropylbenzoic acid.

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives is a topic of interest in several papers. For instance, the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective bromocyclization is described, highlighting the versatility of brominated benzoic acids in organic synthesis . Additionally, the regiospecific synthesis of 3,5-bis(bromomethyl)benzoic acid, a cysteine crosslinking agent, from 1,3,5-benzenetricarboxylic acid is reported, demonstrating the potential for targeted functionalization of benzoic acid derivatives .

Molecular Structure Analysis

The molecular structures of brominated benzoic acid derivatives are characterized using various techniques such as X-ray diffraction, as seen in the study of cyclopalladated complexes of 3-diphenylthiophosphorylbenzoic acid thioamides . Similarly, the X-ray structure characterization of antipyrine-like derivatives provides insights into the solid-state structures of brominated compounds . These studies suggest that the molecular structure of 3-Bromo-5-isopropylbenzoic acid could be similarly elucidated using such techniques.

Chemical Reactions Analysis

The chemical reactivity of brominated benzoic acids is explored in several papers. For example, the palladium complexes of cyclopalladated 3-diphenylthiophosphorylbenzoic acid thioamides demonstrate high catalytic activity for Suzuki cross-coupling reactions . This indicates that brominated benzoic acids can participate in cross-coupling reactions, which could be relevant for the chemical transformations of 3-Bromo-5-isopropylbenzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acid derivatives are diverse. The trimeric silver(I) pyrazolates with bromo substituents are characterized by spectroscopic methods, providing information on their physical properties . The thermal properties of lanthanide complexes constructed using brominated benzoic acid are investigated using differential scanning calorimetry, revealing solid-solid phase transitions . These studies suggest that the physical and chemical properties of 3-Bromo-5-isopropylbenzoic acid could be similarly investigated to understand its behavior in different conditions.

Scientific Research Applications

Synthesis and Chemistry

  • Synthesis Techniques : 3-Bromo-5-isopropylbenzoic acid has been used in the synthesis of various complex compounds. For instance, Zheng et al. (2019) describe a process for synthesizing 3-(Bromomethylene)isobenzofuran-1(3H)-ones, showcasing the utility of similar brominated compounds in creating heterocycles, crucial in many chemical reactions (Yan‐Long Zheng et al., 2019).

  • Structural Characterization : Research by Xu Dong-fang (2000) demonstrates the preparation and structural characterization of bromo-dihydroxybenzoic acids, emphasizing the importance of structural analysis in understanding the properties of brominated benzoic acids, similar to 3-Bromo-5-isopropylbenzoic acid (Xu Dong-fang, 2000).

Biological Activity

  • Antitubercular and Antimicrobial Activities : K. Popat et al. (2004) explored the biological activity of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles, highlighting the potential for brominated compounds in antitubercular and antimicrobial applications (K. Popat et al., 2004).

Biomedical and Pharmaceutical Applications

  • Electroluminescence and Mechanochromism : Thaksen Jadhav et al. (2017) investigated phenanthroimidazoles substituted with brominated compounds, demonstrating their utility in electroluminescence and mechanochromism, relevant for organic light-emitting diodes (OLEDs) (Thaksen Jadhav et al., 2017).

  • for regulating inflammatory diseases, as evidenced by docking studies (Y. E. Ryzhkova et al., 2020).

Material Science and Engineering

  • Aggregation-Induced Emission (AIE) : The research on the AIE properties of brominated phenanthroimidazoles by Thaksen Jadhav et al. (2017) also contributes to material science, particularly in developing new luminescent materials for sensors and OLEDs (Thaksen Jadhav et al., 2017).

Environmental Science

  • Natural Product Isolation : Jielu Zhao et al. (2004) isolated bromophenol derivatives from the red alga Rhodomela confervoides, demonstrating the environmental relevance of such compounds, potentially similar in nature to 3-Bromo-5-isopropylbenzoic acid (Jielu Zhao et al., 2004).

Safety And Hazards

The safety information for 3-Bromo-5-isopropylbenzoic acid includes the GHS07 pictogram, a signal word of “Warning”, and hazard statements H315, H319, and H335 . Precautionary statements include P271, P261, and P280 .

properties

IUPAC Name

3-bromo-5-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-6(2)7-3-8(10(12)13)5-9(11)4-7/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTKNJYXJIAPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552079
Record name 3-Bromo-5-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-isopropylbenzoic acid

CAS RN

112930-39-9
Record name 3-Bromo-5-(1-methylethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112930-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-(propan-2-yl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Cosmo, S Sternhell - Australian journal of chemistry, 1987 - CSIRO Publishing
… 3-Bromo-5-isopropylbenzoic Acid … Recrystallization from light petroleum at low temperatures gave 3-bromo-5-isopropylbenzoic acid (9.2 g, 44%) as white leaflets, mp 143-144' (Found: C…
Number of citations: 28 www.publish.csiro.au

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